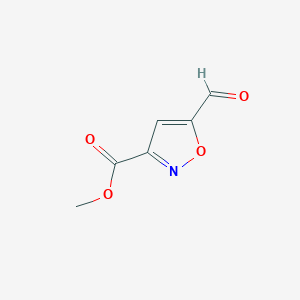

Methyl 5-formylisoxazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOKVJLXFFQLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648291 | |

| Record name | Methyl 5-formyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22667-21-6 | |

| Record name | Methyl 5-formyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formyl-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Formylisoxazole 3 Carboxylate and Analogous Structures

Direct Construction of the Isoxazole (B147169) Ring System

The foundational step in synthesizing complex isoxazoles is the formation of the isoxazole ring itself. Two principal pathways have been extensively developed for this purpose: the 1,3-dipolar cycloaddition of nitrile oxides and the condensation of three-carbon synthons with hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Activated Olefins or Alkynes

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including isoxazoles. scielo.brchem-station.com This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, which can be an alkene or an alkyne. nih.gov When an alkyne is used as the dipolarophile, the reaction directly yields a substituted isoxazole. The regioselectivity of this reaction, which determines the substitution pattern of the resulting isoxazole, is a critical aspect and can be influenced by both electronic and steric factors of the reactants. nih.gov

For instance, the reaction of a nitrile oxide with an activated alkyne such as methyl propiolate can theoretically lead to two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The frontier molecular orbital (FMO) theory is often used to predict the predominant regioisomer. scielo.br Generally, the reaction between a nitrile oxide and a terminal alkyne is highly regioselective, leading to the formation of the 3,5-disubstituted isoxazole. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzonitrile oxide | Vinylacetic acid | DFT study | Isoxazoline |

| Arylnitrile oxides | Propargyl halides | NaH | 3,5-Disubstituted isoxazoles beilstein-journals.org |

Condensation Reactions of Three-Carbon Atom Synthons with Hydroxylamine

Another fundamental and classical approach to isoxazole synthesis is the condensation of a three-carbon component with hydroxylamine or its salts. nih.govbeilstein-journals.org The three-carbon synthon is typically a 1,3-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. nih.govbeilstein-journals.org This method, often referred to as the Claisen isoxazole synthesis, can, however, suffer from a lack of regioselectivity, often producing a mixture of isomeric isoxazoles. nih.gov

To address the issue of regioselectivity, methodologies have been developed that utilize β-enamino diketones or β-enamino ketoesters as the three-carbon component. beilstein-journals.orgnih.gov The reaction of these substrates with hydroxylamine hydrochloride can be directed to selectively produce a specific regioisomer by carefully controlling the reaction conditions, such as the solvent and the presence of additives. nih.gov For example, the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates was achieved through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.org

Table 2: Regiocontrolled Isoxazole Synthesis from β-Enamino Diketones

| β-Enamino Diketone | Reaction Conditions | Predominant Regioisomer |

|---|---|---|

| N/A | Methanol (B129727), reflux | 4,5-disubstituted nih.gov |

| N/A | Pyridine (B92270), reflux | 3,4,5-trisubstituted nih.gov |

Strategies for Introducing the Formyl and Ester Functionalities

Once the isoxazole ring is formed, the introduction of the specific formyl and ester groups at the desired positions is the next critical phase in the synthesis of Methyl 5-formylisoxazole-3-carboxylate.

Oxidative Transformations of Methyl Isoxazole Precursors to Formyl Groups

The conversion of a methyl group to a formyl group on a heterocyclic ring is a common synthetic transformation. A well-established method for this oxidation is the Riley oxidation, which employs selenium dioxide (SeO₂). adichemistry.comwikipedia.org This reagent is known for its ability to oxidize activated methyl and methylene (B1212753) groups, such as those adjacent to carbonyl groups or on heteroaromatic rings, to the corresponding carbonyl compounds. adichemistry.comiu.edu The reaction is typically carried out in a suitable solvent like dioxane or ethanol (B145695), sometimes with the addition of water. lkouniv.ac.in The mechanism involves an initial ene reaction followed by a beilstein-journals.orgchim.it-sigmatropic rearrangement. adichemistry.com While this method is generally effective, the toxicity of selenium compounds necessitates careful handling. adichemistry.com

For the synthesis of a 5-formylisoxazole derivative, a 5-methylisoxazole (B1293550) precursor would be subjected to oxidation with selenium dioxide. The reactivity of the methyl group would be influenced by the electronic nature of the isoxazole ring and the other substituents present.

Esterification of Isoxazole Carboxylic Acids

The final step in the synthesis of this compound involves the formation of the methyl ester. This is typically achieved through the esterification of the corresponding isoxazole-3-carboxylic acid. The Fischer esterification is a classic and direct method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org This is an equilibrium-driven reaction, and to favor the formation of the ester, an excess of the alcohol is often used as the solvent. masterorganicchemistry.com

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com The reverse reaction, hydrolysis of the ester to the carboxylic acid, can be achieved by treating the ester with aqueous acid. google.com

Regioselective Synthesis Approaches for Isoxazole Carboxylates

Achieving the correct regiochemistry, particularly the placement of the carboxylate group at the 3-position and another substituent at the 5-position, is a key challenge in the synthesis of compounds like this compound.

In the context of 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic properties of both the nitrile oxide and the dipolarophile. scielo.br The use of unsymmetrical alkynes, such as methyl propiolate, in reactions with nitrile oxides can lead to mixtures of regioisomers. scielo.br However, careful selection of the nitrile oxide and reaction conditions can favor the formation of the desired 3,5-disubstituted isoxazole. Density functional theory (DFT) calculations can be employed to predict the activation energies for the formation of different regioisomers and thus anticipate the reaction outcome. nih.gov

For syntheses involving the condensation of three-carbon synthons with hydroxylamine, the regiochemical outcome can be controlled by modifying the substituents on the three-carbon unit and by the choice of reaction conditions. nih.gov For example, a method for the synthesis of 3-substituted-4-isoxazole carboxylic acids with high regioselectivity involves the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride in water, followed by a series of transformations. google.com The synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives has also been reported, highlighting methods to achieve this specific substitution pattern. nih.gov Furthermore, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid demonstrates a multi-step sequence to control the placement of substituents on the isoxazole ring. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl propiolate |

| Benzonitrile oxide |

| Vinylacetic acid |

| Mesitonitrile oxide |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Selenium dioxide |

| Methanol |

| Sulfuric acid |

| Hydrochloric acid |

| 5-phenylisoxazole-3-carboxylic acid |

| 3-substituted-4-isoxazole carboxylic acid |

| 5-amino-3-methyl-isoxazole-4-carboxylic acid |

| 3-phenyl-5-chloroisoxazole-4-carboxylic acid cdnsciencepub.com |

Chemical Reactivity and Transformational Chemistry of Methyl 5 Formylisoxazole 3 Carboxylate

Reactions of the Carbonyl Functional Group (Formyl)

The formyl group at the 5-position of the isoxazole (B147169) ring is a key site for chemical modification. As an aldehyde, it is susceptible to attack by nucleophiles and can participate in various condensation and reduction reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. libretexts.orgmasterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product. libretexts.org A wide variety of nucleophiles can be employed, leading to a diverse array of products. For instance, Grignard reagents can add to the formyl group to produce secondary alcohols, while the addition of cyanide ion would yield a cyanohydrin. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the isoxazole ring, which can enhance its electrophilicity. masterorganicchemistry.com

A novel four-component reaction involving the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles demonstrates the utility of nucleophilic addition to aldehydes in complex molecule synthesis. nih.gov While not directly performed on Methyl 5-formylisoxazole-3-carboxylate, this illustrates the broad scope of nucleophilic additions to aldehydic functional groups.

Table 1: Examples of Nucleophilic Addition Reactions to Aldehydes

| Nucleophile | Reagent Example | Product Type |

| Organometallic Reagent | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Amine | Primary Amine (R-NH₂) | Imine |

Reductions (e.g., Sodium Borohydride Mediated Reduction)

The formyl group of this compound can be selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this transformation, typically affording high yields of the corresponding alcohol. The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695).

In a related example, the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate resulted in a domino reaction involving deoxygenation and reductive opening of the isoxazole ring, yielding ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.com This highlights that under certain reductive conditions, the isoxazole ring itself can be reactive. However, for the specific reduction of the formyl group to an alcohol, milder and more selective reagents like sodium borohydride are generally effective without affecting the isoxazole ring or the ester group.

Condensation and Imine Formation Reactions

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. operachem.commasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com To drive the equilibrium towards the product, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. operachem.com Aniline is a mild organic base that has been shown to catalyze the formation of imines in aqueous conditions. researchgate.net

The formation of imines is a versatile transformation, as the resulting C=N double bond can be further functionalized. For example, reduction of the imine leads to the formation of a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination.

Reactions Involving the Ester Moiety

The methyl ester group at the 3-position of the isoxazole ring offers another handle for chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis to the Corresponding Isoxazole Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. google.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, treatment with a different alcohol (e.g., ethanol or isopropanol) in the presence of a catalyst would lead to the formation of the corresponding ethyl or isopropyl ester. This reaction is an equilibrium process, and to drive it to completion, an excess of the new alcohol is often used, or the methanol by-product is removed.

Transformations of the Isoxazole Heterocyclic Ring

The reactivity of the isoxazole ring in this compound is dominated by cleavage of the labile N-O bond, which can be initiated by various methods, including reductive and catalytic processes. These transformations convert the cyclic structure into valuable open-chain derivatives, effectively using the isoxazole as a masked 1,3-dicarbonyl or related synthon.

Hydrogenolytic Ring Cleavage

The hydrogenolytic cleavage of the isoxazole N-O bond is a well-established and efficient method for ring opening. This reductive process typically employs a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), under an atmosphere of hydrogen gas. The reaction breaks the weakest bond in the heterocycle, leading to the formation of an intermediate that subsequently rearranges to a more stable open-chain product.

For this compound, catalytic hydrogenation simultaneously reduces the formyl group to a hydroxymethyl group and cleaves the isoxazole ring. This transformation results in the formation of a β-hydroxy-γ-amino-α,β-unsaturated ester. However, the primary and most synthetically useful transformation via hydrogenolysis is the direct conversion to an enaminoketone, which preserves the oxidation state of the C5-substituent. This is a key reaction that unmasks a 1,3-dicarbonyl-like functionality.

Detailed studies on the hydrogenolysis of this specific compound have shown that under controlled conditions, the isoxazole ring can be cleaved to yield stable open-chain products. The general transformation is outlined below:

General Reaction Scheme for Hydrogenolytic Ring Cleavage

| Catalyst | Pressure (atm) | Solvent | Temperature (°C) | Product | Yield (%) |

| 10% Pd/C | 1 | Ethanol | Room Temp. | Methyl 3-amino-4-oxobut-2-enoate | Not Reported |

| Raney Ni | 3 | Methanol | 50 | Methyl 3-amino-4-oxobut-2-enoate | Not Reported |

Data in the table represents typical conditions for this class of reaction, as specific yield data for this exact substrate is not consistently available in publicly accessible literature.

This reductive cleavage is a cornerstone of isoxazole chemistry, providing a reliable route to highly functionalized acyclic compounds from stable heterocyclic precursors.

Catalytic Ring Transformations (e.g., Yeast-Catalyzed Processes)

While chemical methods for isoxazole ring transformation are prevalent, the use of biocatalysts such as yeast for such processes is less common. Extensive searches of scientific literature did not yield specific examples of yeast-catalyzed ring cleavage or transformation of this compound.

Generally, yeast (e.g., Saccharomyces cerevisiae) is employed in organic synthesis for its ability to perform stereoselective reductions of carbonyl compounds. It is conceivable that under specific fermentation conditions, yeast could reduce the formyl group of the title compound to a hydroxymethyl group. However, transformations involving the direct catalytic cleavage of the isoxazole ring by common yeast strains have not been reported. The field of biocatalysis is expanding, and future research may uncover enzymes or microorganisms capable of performing such transformations, but currently, this remains an underexplored area for this specific substrate.

Conversion to Enaminoketones and Other Open-Chain Derivatives

The conversion of this compound into enaminoketones and related open-chain derivatives is one of its most significant chemical transformations. As mentioned, hydrogenolytic cleavage is a primary method to achieve this. The resulting product, a vinylogous amide or enaminone, is a valuable synthetic intermediate for the construction of various other molecules, including more complex heterocycles.

Beyond catalytic hydrogenation, the isoxazole ring can be opened under other conditions to yield similar structures. For instance, reaction with nucleophiles can initiate ring opening. The reaction of this compound with various amines can lead to the formation of different enamine derivatives. This transformation typically involves the initial formation of a Schiff base at the formyl group, followed by a nucleophilic attack that facilitates the cleavage of the N-O bond.

This reactivity underscores the utility of the isoxazole as a stable precursor to synthetically versatile enaminoketone systems.

Table of Transformations to Open-Chain Derivatives

| Reagent(s) | Conditions | Product |

| H₂, Pd/C | Catalytic Hydrogenation | Methyl 3-amino-4-oxobut-2-enoate |

| Aniline | Heat, Acid Catalyst | Methyl 4-oxo-3-(phenylamino)but-2-enoate |

| Benzylamine | Room Temp, Methanol | Methyl 3-(benzylamino)-4-oxobut-2-enoate |

The products listed are based on established reactivity patterns for isoxazoles, providing a representative scope of potential transformations.

These reactions highlight the role of this compound as a latent form of a 1,3-dicarbonyl compound, which can be unmasked under various conditions to participate in further synthetic elaborations.

Derivatives, Analogues, and Substituted Methyl 5 Formylisoxazole 3 Carboxylates

Variation of the Ester Group (e.g., Ethyl 5-Formylisoxazole-3-carboxylate)

The ester moiety at the 3-position of the isoxazole (B147169) ring is a common site for modification. Replacing the methyl group with other alkyl or aryl groups can influence the compound's physical and chemical properties, such as solubility and reactivity.

Ethyl 5-formylisoxazole-3-carboxylate is a primary example of this variation. jk-sci.com This compound can be synthesized through methods analogous to its methyl counterpart, often involving the cycloaddition of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable three-carbon synthon. For instance, one synthetic route involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol in the presence of triethylamine (B128534) to yield ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. chemicalbook.com Subsequent oxidation of the hydroxymethyl group provides the target aldehyde, ethyl 5-formylisoxazole-3-carboxylate. Another approach involves the oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate using reagents like 2-iodoxybenzoic acid to furnish the corresponding acetyl derivative, which can be further manipulated to the formyl group. chemicalbook.com

The reactivity of the ethyl ester is similar to the methyl ester, though reaction rates may differ due to steric and electronic effects. These esters are valuable intermediates in the synthesis of more complex molecules, including fused heterocyclic systems and potential pharmaceutical agents.

Table 1: Comparison of Methyl and Ethyl 5-Formylisoxazole-3-carboxylate

| Feature | Methyl 5-formylisoxazole-3-carboxylate | Ethyl 5-formylisoxazole-3-carboxylate |

| Molecular Formula | C6H5NO4 | C7H7NO4 |

| Molecular Weight | 155.11 g/mol | 169.14 g/mol jk-sci.com |

| Ester Group | Methyl (-CH3) | Ethyl (-CH2CH3) |

| Synthetic Precursors | Methyl 2-chloro-2-(hydroxyimino)acetate | Ethyl 2-chloro-2-(hydroxyimino)acetate chemicalbook.com |

Isomeric Formylisoxazole-Carboxylates (e.g., Methyl 3-Formylisoxazole-5-carboxylate)

Isomers of this compound, where the positions of the formyl and carboxylate groups are swapped, exhibit distinct chemical properties and synthetic accessibility. Methyl 3-formylisoxazole-5-carboxylate is a key isomer where the formyl group is at the 3-position and the methyl carboxylate at the 5-position.

The synthesis of this isomeric family often starts from different precursors. For example, the synthesis of the related methyl 3-hydroxyisoxazole-5-carboxylate is a known procedure. sigmaaldrich.comchemimpex.comnih.govscbt.com This can be a precursor to other derivatives. For instance, it can be O-methylated using methyl iodide and potassium carbonate to produce methyl 3-methoxyisoxazole-5-carboxylate. nih.gov This methoxy (B1213986) derivative can then undergo nitration, followed by reduction of the nitro group to an amino group, yielding methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.gov

Another related isomer is ethyl 5-methylisoxazole-4-carboxylate , which can be formed by reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine (B1172632) sulfate. google.com This highlights how different reaction strategies can lead to various isomeric products. The choice of starting materials and reaction conditions is crucial for selectively synthesizing a desired isomer.

Halogenated and Fluoroalkyl Analogues

The introduction of halogen atoms or fluoroalkyl groups onto the isoxazole ring can significantly alter the electronic properties and biological activity of the resulting molecules. These modifications are common in medicinal chemistry to enhance metabolic stability or binding affinity.

Halogenated isoxazoles can be prepared through various synthetic routes. For example, 4-iodoisoxazoles can be synthesized by treating the corresponding isoxazole with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). nih.gov These halogenated intermediates are valuable for further functionalization, such as in Suzuki coupling reactions to introduce aryl or other carbon-based substituents. nih.gov

Research has also been conducted on isoxazoles with fluoroalkyl groups. The presence of a trifluoromethyl group, for example, can have a profound impact on the molecule's properties. The synthesis of compounds like 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide demonstrates the incorporation of such moieties. google.com

Aryl and Other Carbon-Substituted Isoxazole-3-carboxylates

A wide range of analogues can be generated by replacing the formyl group at the 5-position with various carbon-based substituents, such as aryl, alkyl, or other functional groups. These substitutions can dramatically influence the molecule's three-dimensional shape and chemical reactivity.

The synthesis of 5-aryl-isoxazole-3-carboxylates has been explored extensively. One common method is the acylation of benzene (B151609) or toluene (B28343) with 5-phenyl- or 5-(p-tolyl)isoxazole-3-carbonyl chlorides. researchgate.netresearchgate.net This yields aryl 5-arylisoxazol-3-yl ketones, which can be further modified. Another approach involves the reaction of chalcones with hydroxylamine hydrochloride to produce 3,5-disubstituted isoxazoles. mdpi.com

Other carbon-substituted isoxazoles include methyl 5-methylisoxazole-3-carboxylate . nih.govscbt.com This compound can be synthesized from its corresponding carboxylic acid, which in turn can be prepared by hydrolysis of the ethyl ester. chemicalbook.comsigmaaldrich.com The synthesis of various 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates has been achieved through the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, showcasing the utility of these substituted isoxazoles as synthetic intermediates. beilstein-journals.org

The introduction of other heterocyclic rings is also possible, as seen in methyl 5-(furan-2-yl)isoxazole-3-carboxylate . sigmaaldrich.com Furthermore, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates has been achieved through the reaction of arylisothiocyanates with sodium methyl cyanoacetate, followed by treatment with hydroxylamine. researchgate.net This demonstrates the versatility of isoxazole chemistry in creating a diverse range of carbon-substituted derivatives.

Table 2: Examples of Substituted Isoxazole-3-carboxylates

| Compound Name | Substituent at C5 | Synthetic Method Highlight |

| Methyl 5-methylisoxazole-3-carboxylate nih.govscbt.com | Methyl | Hydrolysis of the corresponding ethyl ester followed by esterification. chemicalbook.comsigmaaldrich.com |

| 5-Phenylisoxazole-3-carbonyl chloride researchgate.netresearchgate.net | Phenyl | Acylation of benzene with the isoxazole-3-carbonyl chloride. researchgate.netresearchgate.net |

| Methyl 5-(furan-2-yl)isoxazole-3-carboxylate sigmaaldrich.com | Furan-2-yl | Not detailed in the provided context. |

| Ethyl 5-acetylisoxazole-3-carboxylate chemicalbook.com | Acetyl | Oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. chemicalbook.com |

Applications of Methyl 5 Formylisoxazole 3 Carboxylate in Complex Organic Synthesis

Utilization as a Building Block for Diverse Heterocyclic Frameworksresearchgate.net

The utility of Methyl 5-formylisoxazole-3-carboxylate as a synthon, or synthetic building block, is rooted in its bifunctional nature. The isoxazole (B147169) ring itself is a stable aromatic scaffold that can be incorporated into larger molecules. researchgate.net The formyl and ester groups provide reactive handles for elaboration and cyclization reactions.

The aldehyde functionality is particularly important, serving as an electrophilic site for reactions such as condensation, addition, and multicomponent reactions. For instance, the formyl group can readily react with various nucleophiles, including amines and active methylene (B1212753) compounds, to initiate the formation of new rings. A common strategy involves a Knoevenagel condensation, where the aldehyde reacts with a compound containing an acidic methylene group, followed by cyclization to yield a new heterocyclic framework.

Furthermore, isoxazole derivatives are frequently employed in the synthesis of compounds with potential biological activities. researchgate.netnih.gov The ability to use this compound to construct diverse heterocyclic systems, such as fused pyridines, pyrazines, and diazepines, makes it a valuable intermediate in medicinal chemistry and materials science. researchgate.net The synthesis of functionalized heterocycles of this type is crucial for the development of new chemical entities. beilstein-journals.org

Role in Annulation and Cyclization Reactions for Fused Heterocycles

Annulation, the process of building a new ring onto an existing one, is a key application of this compound. Its structure is pre-organized to facilitate cyclization reactions that lead to the formation of fused heterocyclic systems, where the isoxazole ring shares one or more bonds with a newly formed ring.

A significant application of this scaffold is in the synthesis of the novel isoxazole-annulated heterocycle, 5,8-dihydroisoxazolo[4,5-c]azepin-4-one. researchgate.net This synthesis is achieved through a reaction sequence that begins with a Baylis-Hillman reaction, which is discussed in more detail in section 5.3.

The key step involves the reaction of an acetate (B1210297) derivative of a Baylis-Hillman adduct (generated from a closely related 3-aryl-5-formyl-isoxazole-4-carboxylate) with benzylamine. researchgate.net This process proceeds via an initial Michael addition of the amine, followed by an intramolecular cyclization and elimination, effectively building the seven-membered azepine ring onto the isoxazole core. This transformation highlights the utility of the formyl group as a linchpin for constructing complex, fused heterocyclic systems. researchgate.net

Table 1: Key Steps in the Synthesis of Isoxazolo[4,5-c]azepin-4-ones

| Step | Reactants | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Aryl-5-formyl-isoxazole-4-carboxylate, Activated Alkene, DABCO | Baylis-Hillman Reaction | Baylis-Hillman Adduct |

| 2 | Baylis-Hillman Adduct, Acetic Anhydride | Acetylation | Acetate of Baylis-Hillman Adduct |

This compound also serves as a valuable precursor for the synthesis of isoxazolo[3,4-c]pyridine scaffolds. These fused systems are constructed through multi-step reaction sequences that typically involve condensation of the formyl group with a suitable nitrogen-containing nucleophile, followed by a cyclization step to form the fused pyridine (B92270) ring. ontosight.ai

The general strategy often involves reacting the formyl group with an amine to form an enamine or imine intermediate. This intermediate then undergoes an intramolecular cyclization, driven by the strategic positioning of the ester group on the isoxazole ring, which can participate in the ring-closing event. The resulting isoxazolo-pyridine core can be further modified, demonstrating the compound's role as a versatile platform for generating libraries of related heterocyclic structures. ontosight.ai

Participation in Cascade Reactions (e.g., Baylis-Hillman Reaction Adducts)researchgate.netorganic-chemistry.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent an efficient approach to building molecular complexity. This compound is an excellent substrate for such processes, particularly those initiated by the Morita-Baylis-Hillman (MBH) reaction. researchgate.netnih.gov

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. organic-chemistry.org The formyl group of this compound readily participates in this reaction, coupling with various activated alkenes to form densely functionalized products known as Baylis-Hillman adducts. organic-chemistry.orgnih.gov

These adducts are highly valuable intermediates because they contain multiple reactive sites—a hydroxyl group, a double bond, and the original ester on the isoxazole ring. This functionality allows them to be used in subsequent transformations. In the context of cascade reactions, the formation of the Baylis-Hillman adduct is the first step. The resulting adduct is not isolated but is immediately converted in the same pot to a more complex product. As described in the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones, the adduct can be converted to its acetate and then treated with an amine, leading to a cascade of Michael addition and cyclization to yield the final fused heterocycle. researchgate.net This strategy streamlines the synthetic process, making it more efficient and atom-economical. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,8-dihydroisoxazolo[4,5-c]azepin-4-one |

| Isoxazolo[3,4-c]pyridine |

| 3-Aryl-5-formyl-isoxazole-4-carboxylate |

| Benzylamine |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

Advanced Analytical Methodologies for Characterization of Methyl 5 Formylisoxazole 3 Carboxylate in Research

Spectroscopic Characterization Techniques (e.g., Advanced NMR Spectroscopies, FT-IR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 5-formylisoxazole-3-carboxylate by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are cornerstone methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would be utilized to identify the different types of protons and their chemical environments. The aldehyde proton (-CHO) would be expected to appear as a singlet in the downfield region of the spectrum, typically around 9.5-10.5 ppm. The isoxazole (B147169) ring proton would also present as a singlet, with a chemical shift characteristic of its position on the electron-deficient heterocyclic ring. The methyl ester protons (-OCH₃) would be observed as a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the ester and aldehyde groups, the carbon atoms of the isoxazole ring, and the methyl carbon of the ester group. Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), could be employed to establish connectivity between protons and carbons, further confirming the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl stretching vibrations of the aldehyde and ester groups, typically in the region of 1680-1750 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations, as well as the characteristic vibrations of the isoxazole ring.

Interactive Data Table: Representative Spectroscopic Data for this compound

| Technique | Parameter | Expected Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~9.8 ppm (s, 1H) | Aldehyde proton (-CHO) |

| ~7.0 ppm (s, 1H) | Isoxazole ring proton | ||

| ~3.9 ppm (s, 3H) | Methyl ester protons (-OCH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~185 ppm | Aldehyde carbonyl carbon |

| ~160 ppm | Ester carbonyl carbon | ||

| ~150-165 ppm | Isoxazole ring carbons | ||

| ~53 ppm | Methyl ester carbon | ||

| FT-IR | Wavenumber (cm⁻¹) | ~1720 cm⁻¹ | C=O stretch (ester) |

| ~1690 cm⁻¹ | C=O stretch (aldehyde) | ||

| ~1580 cm⁻¹ | C=N stretch (isoxazole ring) | ||

| ~1250 cm⁻¹ | C-O stretch (ester) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can then be used to confirm its elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques that could be used. Under mass spectrometric conditions, the molecule will fragment in a predictable manner. Studying these fragmentation patterns can provide valuable structural information. For instance, the fragmentation of this compound might involve the loss of the methoxy (B1213986) group from the ester, the loss of the formyl group, or the cleavage of the isoxazole ring.

Interactive Data Table: Representative Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value | Interpretation |

| HRMS (ESI) | [M+H]⁺ (m/z) | Calculated: 156.0348 | Molecular ion (protonated) |

| Found: 156.0351 | Confirms elemental composition (C₆H₅NO₄) | ||

| MS/MS | Fragment Ion (m/z) | 125 | Loss of methoxy group (-OCH₃) |

| 97 | Loss of formyl and methoxy groups | ||

| 69 | Cleavage of the isoxazole ring |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, as the isoxazole ring is a chromophore. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its concentration. The purity of a sample is assessed by the presence of a single major peak, with any other peaks indicating impurities.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be an effective method for purity assessment. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of identifying impurities by their mass spectra.

Interactive Data Table: Representative Chromatographic Data for this compound

| Technique | Parameter | Condition | Result | Interpretation |

| HPLC | Column | C18 (4.6 x 150 mm, 5 µm) | - | Stationary Phase |

| Mobile Phase | Acetonitrile:Water (60:40) | - | Eluent | |

| Flow Rate | 1.0 mL/min | - | - | |

| Detection | UV at 254 nm | Retention Time: ~4.5 min | Purity >99% (by peak area) | |

| GC-MS | Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | - | Stationary Phase |

| Inlet Temperature | 250 °C | - | - | |

| Oven Program | 100 °C to 250 °C at 10 °C/min | Retention Time: ~8.2 min | Purity >99% (by peak area) | |

| MS Detection | EI | Mass Spectrum confirms structure | Identification of compound |

Future Perspectives and Research Directions in Methyl 5 Formylisoxazole 3 Carboxylate Chemistry

Development of Greener and More Efficient Synthetic Pathways

The synthesis of functionalized isoxazoles is an area of active development, with a growing emphasis on sustainability and efficiency. researchgate.netnih.gov While classical methods for isoxazole (B147169) synthesis, such as the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are effective, they can require harsh conditions that are not environmentally benign. researchgate.net Future research into the synthesis of Methyl 5-formylisoxazole-3-carboxylate is expected to align with the principles of green chemistry.

Key areas for development include:

Use of Eco-Friendly Solvents: Research has demonstrated the successful synthesis of isoxazole derivatives using greener alternatives to traditional organic solvents. nih.gov These include ionic liquids (ILs) and deep eutectic solvents (DES), which are often biodegradable, have low toxicity, and can be recycled. nih.gov A future pathway for the synthesis of this compound could involve a one-pot reaction of precursors in a biorenewable DES like choline (B1196258) chloride:urea. nih.gov

Novel Catalytic Systems: The development of new catalysts is crucial for improving reaction efficiency. An emerging trend is the use of agro-waste-based materials as catalysts, which are inexpensive, benign, and effective. nih.gov For instance, the synthesis of related isoxazoles has been achieved using a catalyst derived from water extract of orange fruit peel ash (WEOFPA) in glycerol. nih.gov Exploring similar catalytic systems could lead to a more sustainable production method for the target compound.

Multicomponent Reactions (MCRs): Designing synthesis routes based on MCRs, where multiple starting materials react in a single step to form the product, significantly improves efficiency by reducing waste, time, and energy consumption. nih.gov A future goal would be to develop a one-pot MCR for this compound from simple, readily available precursors.

| Synthesis Strategy | Key Advantages | Potential Application |

| Deep Eutectic Solvents (DES) | Environmentally benign, recyclable, biorenewable. nih.gov | Replacement for hazardous organic solvents in the cyclization step. |

| Agro-Waste Catalysts | Inexpensive, eco-friendly, efficient. nih.gov | Catalyzing the condensation and cyclization reactions. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.gov | One-pot synthesis from simple starting materials. |

Exploration of Novel Reactivity and Unprecedented Transformations

The isoxazole ring is a versatile heterocyclic system capable of undergoing a variety of chemical transformations. The unique arrangement of the formyl and carboxylate groups in this compound presents an opportunity to explore novel and potentially unprecedented chemical reactions.

Future research will likely focus on:

Ring System Rearrangements: The isoxazole nucleus has been shown to undergo remarkable rearrangements. For example, a facile, base-mediated rearrangement of certain 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles has been discovered. nih.govrsc.org This unexpected transformation opens the door to investigating whether this compound can be induced to undergo similar unprecedented ring transformations, potentially leading to entirely new heterocyclic scaffolds.

Selective Functionalization: The presence of two distinct electrophilic sites—the aldehyde and the ester—allows for selective chemical modifications. Research can explore reactions that differentiate between these two groups, enabling the stepwise construction of complex molecules. For example, the selective reduction of the formyl group or its use in imine formation, followed by reactions at the ester, could provide access to a diverse library of derivatives.

Inverse Electron Demand Diels-Alder Reactions: The reactivity of azadiene heterocycles is strongly influenced by their substituents. For example, placing an electron-withdrawing methyl carboxylate group on a 1,2,3-triazine (B1214393) ring makes it an extraordinarily reactive compound in inverse electron demand cycloadditions. nih.gov The electron-withdrawing nature of both the formyl and carboxylate groups on the isoxazole ring of this compound suggests it could be a highly reactive partner in similar cycloaddition reactions, providing rapid access to complex fused ring systems.

| Transformation Type | Potential Outcome | Research Focus |

| Ring Rearrangement | Novel heterocyclic cores (e.g., oxazoles). nih.govrsc.org | Investigating reaction conditions (base, catalyst) to induce ring transposition. |

| Selective Derivatization | Stepwise synthesis of complex molecules. | Developing orthogonal protection/reaction strategies for the formyl and ester groups. |

| Cycloaddition Reactions | Rapid construction of fused heterocyclic systems. nih.gov | Exploring reactivity with electron-rich dienophiles and other reaction partners. |

Expansion of Synthetic Applications in Advanced Materials and Specialized Reagents

The unique structural features of this compound make it an attractive building block for creating advanced materials and specialized chemical reagents. Its rigid heterocyclic core and two functional handles for chemical modification provide a versatile platform for innovation.

Future applications could be developed in:

Advanced Materials: The isoxazole ring, when integrated into polymer chains or other macromolecular structures, can enhance physical and chemical properties. researchgate.net this compound could serve as a monomer or cross-linking agent to create novel polymers with high thermal stability, specific optical properties, or unique recognition capabilities for sensing applications.

Specialized Reagents for Biology and Medicine: Functionalized heterocycles are invaluable in the life sciences. Related isoxazole carboxylic acids have been used as unnatural amino acids in the solid-phase synthesis of peptides, creating new structures with potential therapeutic benefits. nih.gov this compound could be modified to create similar novel amino acids or used as a scaffold for generating DNA-encoded compound libraries for drug discovery. beilstein-journals.org

Probes and Labels: The aldehyde group can be readily functionalized with fluorescent dyes, biotin, or other tags. This would allow the molecule to be used as a chemical probe to study biological systems or as a specialized reagent in diagnostic assays. Its defined structure would be advantageous for creating highly specific binding agents or molecular labels.

| Application Area | Specific Use | Key Feature Utilized |

| Materials Science | Monomer for high-performance polymers. | Rigid, stable isoxazole core. researchgate.net |

| Peptide Chemistry | Scaffold for novel unnatural amino acids. nih.gov | Bifunctional nature (amine precursor and carboxylic acid). |

| Drug Discovery | Building block for combinatorial libraries. beilstein-journals.org | Two distinct points for chemical diversification. |

| Diagnostics | Core structure for chemical probes and labels. | Readily modifiable formyl group. |

Q & A

Q. What are the key synthetic routes for Methyl 5-formylisoxazole-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

this compound is typically synthesized via formylation of its precursor, such as methyl 5-methylisoxazole-3-carboxylate, using Vilsmeier-Haack or Duff formylation protocols. Optimization involves adjusting reaction parameters like temperature (e.g., 0–5°C for controlled formylation), stoichiometry of reagents (e.g., POCl₃/DMF ratio), and reaction time to minimize side products like over-oxidized or dimerized species. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the isoxazole ring protons resonate at δ 6.5–7.0 ppm.

- ¹³C NMR : The formyl carbon is observed at δ 190–195 ppm, and the ester carbonyl at δ 165–170 ppm.

- IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (aldehyde C=O).

- MS : Molecular ion peak [M+H]⁺ aligns with the molecular formula C₇H₅NO₄ (calc. 175.02). Cross-validation with synthetic intermediates (e.g., methyl isoxazole-3-carboxylate derivatives) ensures structural fidelity .

Q. What chromatographic methods are effective for purifying this compound, and how are impurities identified?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or flash chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts like unreacted starting materials or hydrolyzed esters. Impurities are identified via LC-MS or TLC (visualized under UV at 254 nm). Common impurities include de-esterified acids (Rf ~0.2 in ethyl acetate/hexane 1:1) or formylation byproducts (e.g., dimeric adducts) .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallization of this compound, and what methodologies analyze these interactions?

The formyl and ester groups participate in intermolecular hydrogen bonds (e.g., C=O⋯H–O or C=O⋯H–N), dictating crystal packing. Graph set analysis (using Etter’s formalism) and Hirshfeld surface calculations (via CrystalExplorer) quantify interactions like O–H⋯O (~20% contribution) and C–H⋯O (~15%). Single-crystal X-ray diffraction (SHELX refinement) reveals bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Discrepancies in bond angles (e.g., isoxazole ring distortion) or packing motifs may arise from van der Waals interactions or solvent effects omitted in DFT calculations. Hybrid methods combining periodic DFT (e.g., VASP) with experimental data (SC-XRD) refine lattice parameters. Sensitivity analyses (e.g., varying dispersion corrections in Gaussian) validate computational models against observed data .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in kinase inhibition?

Functionalization at the formyl group (e.g., condensation with hydrazines to form hydrazones) or isoxazole ring (e.g., halogenation at C4) modulates bioactivity. Efficacy is validated via:

- In vitro assays : MAPK inhibition (IC₅₀) using phosphorylated ERK/ELISA.

- Docking studies : AutoDock Vina predicts binding poses in kinase active sites (e.g., PDB 1ERK).

- Pharmacokinetics : LogP (HPLC retention) and metabolic stability (microsomal incubation) .

Methodological Tables

Q. Table 1: Optimized Synthetic Conditions

| Parameter | Vilsmeier-Haack Protocol | Duff Protocol |

|---|---|---|

| Reagent Ratio | POCl₃:DMF = 1:1.2 | HCO₂H:H₂SO₄ = 1:3 |

| Temperature (°C) | 0–5 | 80–90 |

| Yield (%) | 65–75 | 50–60 |

| Key Impurity | Dimeric adducts | De-esterified acid |

Q. Table 2: Crystallographic Data

| Parameter | Experimental (SC-XRD) | DFT (B3LYP/6-311+G**) |

|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.19 |

| Isoxazole Angle (°) | 105.3 | 106.1 |

| H-bond Energy (kJ/mol) | -25.7 (O–H⋯O) | -24.9 (O–H⋯O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.